
Pomiferin, triacetate
描述
Pomiferin, triacetate, also known as this compound, is a useful research compound. Its molecular formula is C31H30O9 and its molecular weight is 546.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21570. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Anticancer Properties
Pomiferin triacetate has shown promising results in various cancer models:
- In vitro Studies : Research indicates that pomiferin triacetate exhibits cytotoxic effects against multiple human cancer cell lines, including lung (A549), cervical (HeLa), and breast cancer cells. The compound's growth-inhibitory effects are attributed to its ability to induce apoptosis and inhibit histone deacetylases .
- Case Studies : A notable case documented the potential anticancer effects of pomiferin in a patient with nonmelanoma skin cancer who experienced tumor regression after consuming supplements containing hedge apple extract, which is rich in pomiferin .
Anti-Inflammatory Effects
Beyond its anticancer properties, pomiferin triacetate has been investigated for its anti-inflammatory effects:
- Acute Respiratory Distress Syndrome : In a study involving lipopolysaccharide-induced inflammation in mice, treatment with pomiferin significantly reduced lung injury and improved pulmonary function. The compound inhibited inflammation and oxidative stress by blocking the AKT/Foxo1 signaling pathway .
- Neuroinflammation : Pomiferin has also been shown to exert antineuroinflammatory effects by activating the Akt/Nrf2 pathway and inhibiting the NF-κB pathway. This suggests a potential role for pomiferin in treating neurodegenerative diseases characterized by inflammation .
Data Table: Summary of Research Findings on Pomiferin Triacetate
Study Type | Cell Line/Model | Effect Observed | Mechanism |
---|---|---|---|
In vitro | A549 (lung carcinoma) | Cytotoxicity | Induction of apoptosis, inhibition of histone deacetylases |
In vitro | HeLa (cervical carcinoma) | Cytotoxicity | Induction of apoptosis |
Case Study | Nonmelanoma skin cancer | Tumor regression | Potential anticancer properties from dietary intake |
In vivo | Mice (ARDS model) | Improved lung function | Inhibition of AKT/Foxo1 signaling pathway |
In vitro | RAW264.7 macrophages | Reduced inflammation | Activation of Akt/Nrf2 pathway |
化学反应分析
Pomiferin Triacetate as an mTOR Inhibitor
Pomiferin triacetate has been identified as a potent stabilizer of the tumor suppressor programmed cell death 4 (Pdcd4) . It functions as a general inhibitor of the PI3K-Akt-mTOR-p70 S6K cascade, impacting the pathway downstream of Akt but upstream of p70 S6K . Pomiferin triacetate directly inhibits mTOR kinase activity against both mTOR complexes 1 and 2 .
In vitro mTOR kinase assays demonstrate that pomiferin triacetate inhibits mTOR in a dose-dependent manner, with an IC50 of 6.2 µM . Molecular docking studies suggest that pomiferin triacetate interacts with the catalytic site of mTOR . Pomiferin triacetate shows high selectivity for mTOR compared to a panel of 17 lipid and 50 protein kinases . As a consequence of mTOR inhibition, pomiferin triacetate efficiently attenuates translation .
Impact on Kinase Activity
Pomiferin triacetate's effects on various kinases have been studied. The results of these studies are summarized in the tables below .
Lipid Kinase Activity
The following table shows the impact of pomiferin triacetate on a panel of 17 lipid kinases :
Kinase | Pomiferin triacetate (5 µM) | Pomiferin triacetate (10 µM) |
---|---|---|
CHKα | 98 ± 6 | 100 ± 0 |
CHKβ | 102 ± 2 | 102 ± 4 |
DGKβ | 104 ± 8 | 92 ± 13 |
DGKγ | 102 ± 9 | 94 ± 20 |
DGKζ | 120 ± 1 | 103 ± 2 |
PI3Kα | 99 ± 1 | 91 ± 5 |
PI3Kα E542K | 65 ± 2 | 46 ± 1 |
PI3Kα E545K | 53 ± 1 | 38 ± 5 |
PI3Kβ | 98 ± 5 | 97 ± 2 |
PI3Kδ | 109 ± 3 | 98 ± 8 |
PI3Kγ | 70 ± 0 | 70 ± 3 |
PI4K2α | 90 ± 5 | 85 ± 6 |
PIK4Cα | 102 ± 7 | 102 ± 10 |
PIK4Cβ | 106 ± 7 | 94 ± 1 |
PIP5K2α | 73 ± 0 | 75 ± 1 |
SPHK1 | 85 ± 6 | 78 ± 2 |
SPHK2 | 89 ± 1 | 84 ± 3 |
Numbers represent percent of kinase activity remaining relative to the DMSO-treated control ± SD .
Protein Kinase Activity
The following table shows the impact of pomiferin triacetate on a panel of 50 protein kinases :
Kinase | Pomiferin triacetate (5 µM) | Pomiferin triacetate (10 µM) | Kinase | Pomiferin triacetate (5 µM) | Pomiferin triacetate (10 µM) |
---|---|---|---|---|---|
AMPK (hum) | 86 ± 1 | 79 ± 6 | NEK6 | 100 ± 2 | 104 ± 5 |
Aurora B | 93 ± 7 | 79 ± 2 | p38α MAPK | 105 ± 2 | 94 ± 2 |
BTK | 97 ± 2 | 88 ± 8 | PAK4 | 88 ± 9 | 98 ± 2 |
CAMKKβ | 132 ± 0 | 129 ± 5 | PDK1 | 87 ± 1 | 82 ± 1 |
CAMK1 | 107 ± 1 | 88 ± 1 | PIM1 | 95 ± 1 | 100 ± 2 |
CHK2 | 72 ± 3 | 70 ± 0 | PKA | 99 ± 0 | 98 ± 7 |
CK1δ | 99 ± 7 | 85 ± 5 | PKBα | 102 ± 1 | 92 ± 1 |
CK2 | 110 ± 1 | 103 ± 1 | PKCα | 122 ± 1 | 109 ± 5 |
DYRK1A | 92 ± 1 | 74 ± 1 | PKD1 | 98 ± 1 | 102 ± 5 |
EFK2 | 113 ± 2 | 98 ± 3 | PLK1 | 124 ± 2 | 96 ± 1 |
EPH-A2 | 102 ± 3 | 93 ± 6 | PRK2 | 98 ± 8 | 82 ± 8 |
GSK3β | 96 ± 8 | 87 ± 2 | RIPK2 | 100 ± 1 | 87 ± 2 |
HER4 | 108 ± 5 | 95 ± 4 | ROCK 2 | 78 ± 1 | 69 ± 2 |
HIPK2 | 91 ± 1 | 95 ± 1 | RSK1 | 92 ± 0 | 95 ± 0 |
IGF-1R | 103 ± 1 | 93 ± 1 | SGK1 | 93 ± 6 | 86 ± 1 |
IRAK4 | 90 ± 1 | 90 ± 1 | S6K1 | 89 ± 0 | 99 ± 4 |
JAK2 | 117 ± 8 | 106 ± 2 | SmMLCK | 94 ± 3 | 89 ± 2 |
JNK1 | 84 ± 5 | 82 ± 5 | SRPK1 | 102 ± 0 | 95 ± 3 |
Lck | 93 ± 2 | 71 ± 3 | Src | 99 ± 3 | 88 ± 1 |
LKB1 | 110 ± 7 | 95 ± 2 | SYK | 81 ± 2 | 79 ± 4 |
MARK3 | 95 ± 1 | 81 ± 3 | TAK1 | 107 ± 3 | 93 ± 2 |
MKK1 | 92 ± 6 | 77 ± 1 | TBK1 | 112 ± 2 | 92 ± 1 |
MLK3 | 97 ± 6 | 91 ± 3 | TrkA | 88 ± 0 | 76 ± 5 |
MSK1 | 105 ± 4 | 99 ± 4 | TTK | 80 ± 1 | 83 ± 2 |
MST2 | 69 ± 2 | 76 ± 1 | VEGFR1 | 86 ± 6 | 81 ± 1 |
Numbers represent percent of kinase activity remaining relative to the control ± SD .
Effects on Protein Translation
Pomiferin triacetate impairs protein translation due to its mTOR inhibitory activity . Polysome profiling showed that treatment with pomiferin triacetate resulted in a shift from polysomal to sub-polysomal fractions, indicating reduced protein synthesis .
Other Potential Activities
Non-acetylated pomiferin has antioxidant, antimicrobial, and histone deacetylase (HDAC) inhibitory properties and may exert anti-proliferative effects in tumor cells . Pomiferin can regulate oxidative stress and the release of reactive oxygen species (ROS) . It can also mediate downstream reactions by phosphorylation of a series of intracellular proteins that regulate cell survival, growth, proliferation, cell migration, and angiogenesis . Isopomiferin, a related compound, can induce cell death and trigger apoptosis .
常见问题
Q. What is the molecular mechanism by which Pomiferin Triacetate (PT) stabilizes Pdcd4 in cellular models?
Basic Research Focus
PT stabilizes the tumor suppressor Pdcd4 by inhibiting the PI3K-Akt-mTOR-p70S6K signaling axis. Specifically, PT suppresses mTOR kinase activity, which prevents phosphorylation and subsequent degradation of Pdcd4. This mechanism mirrors the effects of PI3K (LY294002) and mTOR (rapamycin) inhibitors, as demonstrated by reduced phosphorylation of downstream targets like ribosomal protein S6 (a p70S6K substrate) .
Methodological Insight :
- Key Assays : Western blotting for Pdcd4 and phosphorylated S6.
- Cellular Models : HEK293 cells stably expressing Pdcd4(39–91)luc reporters and MCF7 breast cancer cells under serum starvation/IGF-1 stimulation .
Q. How was PT identified as a Pdcd4 stabilizer, and what screening strategies were employed?
Basic Research Focus
PT was identified via a high-throughput screen of 15,272 natural compounds from the NCI library. The primary screen used HEK293 cells expressing a Pdcd4-luciferase reporter system treated with TPA (a Pdcd4 degrader). PT preserved luciferase activity at concentrations as low as 1.25 µM, with maximal stabilization at 10 µM. Specificity was confirmed using mutant Pdcd4(mut39–91)luc controls, which showed no response to PT .
Methodological Insight :
- Controls : Mutant reporter constructs to rule off-target effects.
- Dose-Response : Concentration ranges from 0.3125–20 µM tested .
Q. What experimental approaches validate PT's specificity toward mTOR versus other kinases?
Advanced Research Focus
PT’s selectivity was confirmed through:
Kinase Profiling : PT showed >50-fold selectivity for mTOR over 50 protein kinases and 17 lipid kinases.
In Vitro Kinase Assays : Recombinant mTOR kinase activity was inhibited dose-dependently (IC50 = 6.2 µM).
Cellular Specificity : PT did not alter viability in HEK293 cells at ≤20 µM and had no effect on mutant Pdcd4 reporters .
Methodological Insight :
Q. How does PT's mTOR inhibition compare to rapamycin in targeting mTOR complexes?
Advanced Research Focus
Unlike rapamycin (which primarily inhibits mTORC1), PT suppresses both mTORC1 and mTORC2 by directly binding the catalytic site. This dual inhibition was validated by reduced phosphorylation of mTORC1 (S6K1) and mTORC2 (Akt-S473) targets. PT’s IC50 (6.2 µM) is comparable to first-generation ATP-competitive inhibitors but with superior kinase selectivity .
Methodological Insight :
- Key Experiments : IGF-1-stimulated MCF7 cells treated with PT or rapamycin, followed by phospho-specific Western blotting .
Q. What critical controls are required to assess PT's impact on translation inhibition?
Advanced Research Focus
Cell Viability : MTT assays to exclude cytotoxicity (e.g., PT ≤20 µM in HEK293 cells).
Translation-Specific Readouts : Puromycin incorporation or polysome profiling to quantify nascent protein synthesis.
Pathway-Specific Markers : Monitoring 4E-BP1 phosphorylation (mTORC1 activity) and cap-binding assays .
Methodological Insight :
- Validation : Co-treatment with cycloheximide (translation inhibitor) to isolate PT-specific effects .
Q. How can researchers resolve contradictions between PT’s mTOR inhibition and HDAC inhibitory effects?
Advanced Research Focus
While non-acetylated pomiferin has HDAC inhibitory properties, PT’s mTOR inhibition is independent of HDAC pathways. In cells expressing constitutively active Akt (which rescues HDAC inhibitor effects), PT still blocked mTOR activity. This confirms mTOR as the primary target .
Methodological Insight :
Q. What in vitro and in vivo models are suitable for studying PT’s antitumor efficacy?
Advanced Research Focus
- In Vitro : MCF7 (breast cancer) and serum-starved cells for pathway activation.
- In Vivo : Xenograft models with mTOR-driven tumors, using PT doses calibrated from cellular IC50 (e.g., 10–20 mg/kg).
- Biomarkers : Pdcd4 stabilization, S6 phosphorylation, and tumor volume reduction .
Methodological Insight :
属性
IUPAC Name |
[2-acetyloxy-4-[5-acetyloxy-8,8-dimethyl-6-(3-methylbut-2-enyl)-4-oxopyrano[2,3-h]chromen-3-yl]phenyl] acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30O9/c1-16(2)8-10-21-28-22(12-13-31(6,7)40-28)29-26(30(21)39-19(5)34)27(35)23(15-36-29)20-9-11-24(37-17(3)32)25(14-20)38-18(4)33/h8-9,11-15H,10H2,1-7H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEPZRPSXMUHEEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C3C(=C1OC(=O)C)C(=O)C(=CO3)C4=CC(=C(C=C4)OC(=O)C)OC(=O)C)C=CC(O2)(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50969451 | |
Record name | 4-[5-(Acetyloxy)-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-4-oxo-4H,8H-benzo[1,2-b:3,4-b']dipyran-3-yl]-1,2-phenylene diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50969451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5436-25-9 | |
Record name | 4H,8H-Benzo[1,2-b:3,4-b′]dipyran-4-one, 5-(acetyloxy)-3-[3,4-bis(acetyloxy)phenyl]-8,8-dimethyl-6-(3-methyl-2-butenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5436-25-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | POMIFERIN, TRIACETATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21570 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-[5-(Acetyloxy)-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-4-oxo-4H,8H-benzo[1,2-b:3,4-b']dipyran-3-yl]-1,2-phenylene diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50969451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。